HO-1-IN-1
Description
Overview of Heme Oxygenase Enzymes
In mammals, the heme oxygenase system is composed of two primary, catalytically active isoforms, Heme Oxygenase-1 (HO-1) and Heme Oxygenase-2 (HO-2), which are encoded by different genes. nih.govproteopedia.org A third, more controversial isoform, HO-3, has also been described. mdpi.comwikipedia.org While HO-1 and HO-2 catalyze the same reaction, they differ significantly in their regulation, tissue distribution, and physiological roles. researchgate.net
Heme Oxygenase-1 (HO-1), a 32 kDa protein, is the inducible isoform of the enzyme and is also known as heat shock protein 32 (HSP32). wikipedia.orgnih.gov Under normal physiological conditions, its expression is generally low in most tissues, with the notable exception of the spleen, where it plays a key role in processing senescent red blood cells. nih.gov However, HO-1 expression can be strongly and rapidly upregulated in response to a wide array of cellular stressors. nih.govmdpi.com These inducers include the enzyme's substrate heme, oxidative stress, hypoxia, heavy metals, UV radiation, and inflammatory cytokines. nih.govmdpi.combiosave.com This inducibility is a cornerstone of its function as a critical component of the cellular defense mechanism against stress and injury. ahajournals.orgwisdomlib.org The cytoprotective effects of HO-1 are attributed to both the removal of the pro-oxidant heme and the generation of its biologically active products. ahajournals.org
In contrast to HO-1, Heme Oxygenase-2 (HO-2) is a 36 kDa protein that is constitutively expressed, meaning it is present and active under normal, homeostatic conditions. wikipedia.orgbiosave.com This isoform is the predominant form in most tissues under basal conditions. biosave.com HO-2 is particularly abundant in specific tissues, including the brain, testes, and vascular endothelium. proteopedia.orgnih.govwikipedia.org Its primary role is in the physiological, routine turnover of heme molecules. researchgate.net Beyond its catabolic function, HO-2 is also believed to act as an intrinsic cellular protector and an oxygen sensor, contributing to the regulation of cerebral blood flow and providing defense against oxidative stress in the nervous system. mdpi.comnih.govnih.gov
| Feature | HO-1 | HO-2 | HO-3 |
|---|---|---|---|
| Other Names | HSP32 | - | - |
| Expression | Inducible | Constitutive | Elusive / Pseudogene |
| Molecular Weight | ~32 kDa | ~36 kDa | ~33 kDa |
| Primary Function | Cellular stress response, cytoprotection | Physiological heme turnover, oxygen sensing | Uncertain, possibly heme sensing |
| Key Locations | Spleen, liver (induced elsewhere) | Brain, testes, vascular system | Reported in liver, prostate, kidneys |
Heme Catabolism Pathway and Key Products
The degradation of heme is a multi-step process initiated by the heme oxygenase enzymes. This pathway predominantly takes place within the macrophages of the reticuloendothelial system, particularly in the spleen and liver, which are responsible for clearing old or damaged red blood cells from circulation. microbenotes.comslideshare.net The heme released from hemoglobin is catabolized by HO in a reaction that requires oxygen and NADPH as a co-substrate. nih.govyoutube.com This enzymatic action cleaves the heme ring to produce equimolar quantities of biliverdin (BV), ferrous iron (Fe²⁺), and carbon monoxide (CO). frontiersin.orgmdpi.comnih.gov
The initial product of heme cleavage is biliverdin, a linear tetrapyrrole with a distinct green pigment. nih.govcutm.ac.in This is visibly apparent in the green coloration that develops in a healing bruise. nih.gov Biliverdin is not the final product of the pathway; it is swiftly acted upon by a second enzyme, biliverdin reductase (BVR). frontiersin.orgnih.gov BVR reduces biliverdin to bilirubin (BR), a compound responsible for the yellow pigment seen in jaundice and the later stages of a bruise. microbenotes.comnih.gov
Bilirubin was once considered merely a toxic waste product of heme degradation. nih.gov However, it is now recognized as a potent antioxidant. nih.govnih.gov The cycle between bilirubin and biliverdin can scavenge reactive oxygen species, contributing to the cytoprotective effects of the HO system. researchgate.net For excretion, the lipophilic bilirubin is transported to the liver, where it is conjugated with glucuronic acid, making it water-soluble, before being excreted in bile. microbenotes.comslideshare.netpharmaguideline.com In the intestine, it is further metabolized by bacteria into urobilinogen and stercobilin, the latter of which gives feces its characteristic brown color. slideshare.netyoutube.compharmaguideline.com
| Product | Description | Key Functions/Characteristics |
|---|---|---|
| Biliverdin (BV) | Green tetrapyrrolic pigment | Intermediate product, precursor to bilirubin |
| Bilirubin (BR) | Yellow tetrapyrrolic pigment | Potent antioxidant; high levels cause jaundice |
| Carbon Monoxide (CO) | Gaseous molecule | Gasotransmitter, signaling molecule, vasodilator, anti-inflammatory |
| Ferrous Iron (Fe²⁺) | Metal ion | Recycled for new heme synthesis; sequestered by ferritin |
Ferrous Iron (Fe2+) and Ferritin
The catabolism of heme by HO-1 releases ferrous iron (Fe2+). While essential for numerous cellular processes, free ferrous iron can be toxic due to its ability to participate in the Fenton reaction, generating highly reactive hydroxyl radicals and contributing to oxidative stress. To mitigate this potential toxicity, the cell has a sophisticated iron management system. The release of iron by HO-1 activity upregulates the expression of ferritin, an intracellular protein that sequesters iron in a non-toxic and readily available form. This coordinated action of HO-1 and ferritin is crucial for maintaining iron homeostasis and protecting the cell from iron-mediated oxidative damage.
By inhibiting HO-1, HO-1-IN-1 disrupts this crucial pathway of iron recycling and storage. The diminished breakdown of heme leads to a reduced intracellular pool of free ferrous iron, which in turn can affect the expression and activity of iron-responsive proteins. The long-term consequences of this inhibition on cellular iron metabolism are a subject of ongoing research.
Canonical Functions of HO-1 in Cellular Homeostasis
The cytoprotective effects of HO-1 are attributed to the combined actions of its catalytic products and the removal of the pro-oxidant heme. These functions are broadly categorized into antioxidant, anti-inflammatory, anti-apoptotic, and immunomodulatory roles. The application of this compound provides a means to investigate the significance of HO-1 in these fundamental cellular processes by observing the consequences of its inhibition.
Antioxidant Mechanisms
Heme Oxygenase-1 is a cornerstone of the cellular antioxidant defense system. Its antioxidant properties are multifaceted. Firstly, by degrading heme, a potent pro-oxidant, HO-1 removes a significant source of cellular oxidative stress. Secondly, the products of heme catabolism, particularly biliverdin and its subsequent conversion to bilirubin, are powerful antioxidants capable of scavenging reactive oxygen species (ROS). Furthermore, the release of iron and its subsequent sequestration by ferritin prevents iron from participating in oxidative reactions.
The use of this compound has been instrumental in demonstrating the critical role of HO-1 in mitigating oxidative stress. Inhibition of HO-1 with this compound has been shown to increase cellular levels of reactive oxygen species, leading to enhanced oxidative damage. This is a direct consequence of both the accumulation of pro-oxidant heme and the diminished production of the antioxidant bilirubin. Research utilizing this compound has helped to elucidate the signaling pathways, such as the Nrf2 pathway, that are intricately linked with HO-1's antioxidant function.
| Research Finding | Effect of this compound | Implication |
| Increased intracellular ROS | Potentiates oxidative stress | Demonstrates the essential role of HO-1 in maintaining redox balance. |
| Reduced bilirubin production | Diminishes the cell's capacity to scavenge free radicals | Highlights the importance of HO-1's enzymatic products in antioxidant defense. |
| Accumulation of heme | Increases pro-oxidant load | Confirms that heme degradation is a key antioxidant function of HO-1. |
Anti-inflammatory Effects
Heme Oxygenase-1 exerts potent anti-inflammatory effects through various mechanisms. The production of carbon monoxide has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins, while promoting the synthesis of the anti-inflammatory cytokine IL-10. Bilirubin also contributes to the anti-inflammatory milieu by inhibiting complement activation and reducing the expression of adhesion molecules on endothelial cells, thereby limiting leukocyte infiltration into inflamed tissues. Furthermore, the removal of heme, which can act as a pro-inflammatory molecule, is another key aspect of HO-1's anti-inflammatory action.
Studies employing this compound have provided significant insights into the anti-inflammatory role of HO-1. By blocking HO-1 activity, this compound has been observed to exacerbate inflammatory responses. For instance, in cellular models of inflammation, treatment with this compound leads to an increase in the expression of pro-inflammatory mediators. This is often linked to the upregulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation.
| Research Finding | Effect of this compound | Implication |
| Increased pro-inflammatory cytokine production | Enhances the inflammatory response | Confirms the role of HO-1 in suppressing inflammatory signaling. |
| Upregulation of NF-κB activity | Promotes the transcription of inflammatory genes | Demonstrates that HO-1 negatively regulates this key inflammatory pathway. |
| Increased leukocyte adhesion and migration | Potentiates tissue infiltration by immune cells | Highlights the importance of HO-1 in controlling the cellular phase of inflammation. |
Anti-apoptotic Functions
Heme Oxygenase-1 plays a crucial role in protecting cells from programmed cell death, or apoptosis. This anti-apoptotic function is mediated by several of its downstream effectors. Carbon monoxide has been shown to inhibit apoptosis by modulating the activity of various signaling pathways, including the p38 MAPK pathway, and by affecting the function of caspases, the key executioner enzymes of apoptosis. Bilirubin also contributes to cell survival by virtue of its antioxidant properties, which can prevent the initiation of apoptotic cascades triggered by oxidative stress.
The use of this compound has been pivotal in confirming the anti-apoptotic role of HO-1. Inhibition of HO-1 with this compound has been demonstrated to sensitize cells to apoptotic stimuli. In various experimental models, treatment with this compound has been shown to increase the activation of caspases, such as caspase-3, and to promote the expression of pro-apoptotic proteins. These findings underscore the importance of HO-1 in maintaining cell viability in the face of cellular stress.
| Research Finding | Effect of this compound | Implication |
| Increased caspase activation | Promotes the execution of the apoptotic program | Demonstrates that HO-1 activity suppresses the key enzymatic machinery of apoptosis. |
| Sensitization to apoptotic stimuli | Lowers the threshold for cells to undergo programmed cell death | Highlights the protective role of HO-1 against a variety of cellular insults. |
| Altered expression of Bcl-2 family proteins | Shifts the balance towards a pro-apoptotic state | Confirms the involvement of HO-1 in regulating the intrinsic apoptotic pathway. |
Immunomodulatory Properties
Beyond its direct anti-inflammatory effects, HO-1 has profound immunomodulatory properties, influencing the function of various immune cells. HO-1 can modulate the activity of antigen-presenting cells, such as dendritic cells and macrophages, leading to a more tolerogenic phenotype. This can result in the suppression of T-cell proliferation and the promotion of regulatory T-cell (Treg) development, which are crucial for maintaining immune tolerance and preventing autoimmune responses. The products of HO-1, particularly carbon monoxide, play a significant role in these immunomodulatory effects.
The application of this compound has been instrumental in dissecting the immunomodulatory functions of HO-1. By inhibiting HO-1, researchers have observed alterations in immune cell function and differentiation. For example, treatment with this compound can enhance the activation of effector T-cells and reduce the suppressive capacity of regulatory T-cells. These findings highlight the critical role of HO-1 in shaping the immune response and maintaining immune homeostasis.
| Research Finding | Effect of this compound | Implication |
| Altered dendritic cell maturation and function | Promotes a more immunogenic phenotype | Demonstrates the role of HO-1 in inducing immune tolerance. |
| Enhanced T-cell activation and proliferation | Shifts the immune response towards an effector state | Confirms the suppressive effect of HO-1 on adaptive immunity. |
| Reduced regulatory T-cell function | Impairs the mechanisms of peripheral tolerance | Highlights the importance of HO-1 in preventing excessive immune reactions. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-(4-bromophenyl)butyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2/c14-13-6-4-12(5-7-13)3-1-2-9-16-10-8-15-11-16/h4-8,10-11H,1-3,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNINMHMRBYDPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCN2C=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ho 1 in 1 As a Chemical Tool for Ho 1 Research
Identification and Characterization of HO-1-IN-1
This compound was identified as a potent inhibitor of HO-1 with a half-maximal inhibitory concentration (IC50) of 0.25 μM. The characterization of this compound has been crucial in establishing its utility as a specific chemical probe for studying HO-1.
A key attribute of a chemical inhibitor is its specificity for the intended target. While detailed comparative IC50 values for this compound against the constitutive isoform, Heme Oxygenase-2 (HO-2), are not extensively published in the reviewed literature, the development of non-porphyrin based, isozyme-selective HO-1 inhibitors has been a significant focus in the field. This class of inhibitors, which includes imidazole-based compounds structurally related to this compound, has been designed to exhibit greater selectivity for HO-1 over HO-2, a crucial feature for dissecting the distinct roles of these two enzymes. The inducible nature of HO-1 makes its selective inhibition preferable for studying its specific contributions to various physiological and pathological processes.
| Property | Value |
| Target | Heme Oxygenase-1 (HO-1) |
| IC50 | 0.25 μM |
Mechanism of this compound Action
The inhibitory effect of this compound on HO-1 is achieved through direct interaction with the enzyme, leading to a reduction in its catalytic activity and subsequent modulation of downstream signaling pathways.
The primary mechanism of action of this compound, like other imidazole-based HO-1 inhibitors, involves the coordination of the imidazole (B134444) nitrogen atom with the ferrous iron (Fe2+) of the heme molecule within the active site of the HO-1 enzyme. This interaction prevents the binding of the natural substrate, heme, and subsequent catalytic degradation into biliverdin, free iron, and carbon monoxide (CO). The activity of HO-1 inhibitors is typically assessed by measuring the reduction in the formation of bilirubin, a downstream product of heme catabolism.
By inhibiting HO-1, this compound influences various downstream signaling pathways that are regulated by the products of heme catabolism. Research has shown that this compound can attenuate the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of inflammation, and its modulation by this compound highlights the enzyme's role in this process.
Furthermore, the inhibition of HO-1 can lead to the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK pathway is involved in cellular responses to stress and inflammation. The interplay between HO-1 inhibition and the activation of these signaling cascades underscores the complex regulatory network in which HO-1 participates.
Molecular Mechanisms and Signaling Pathways Mediated by Ho 1 in 1
Impact on NF-κB Pathway Activation
The expression and activity of Heme Oxygenase-1 (HO-1) are intricately linked with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. nih.govnih.gov Generally, there is a reciprocal relationship where NF-κB can be involved in the transcriptional regulation of the HO-1 gene (HMOX1). researchgate.netresearchgate.net Conversely, the induction of HO-1 and its enzymatic products, particularly carbon monoxide (CO), can exert inhibitory effects on the NF-κB pathway. nih.govnih.gov This suppression of NF-κB activity is a key mechanism behind the anti-inflammatory effects attributed to HO-1 induction. nih.gov For instance, studies with other compounds have shown that they can downregulate the inflammatory pathway by inhibiting NF-κB activation while simultaneously inducing the cytoprotective HO-1 response. nih.gov In some cellular contexts, nuclear HO-1 can directly interact with NF-κB, abolishing its activity. mdpi.com
Regulation of Nrf2-HO-1 Axis
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the antioxidant response, and HO-1 is one of its primary target genes. nih.govnih.gov The Nrf2-HO-1 axis is a crucial cellular defense mechanism against oxidative stress. tandfonline.comwisdomlib.org Under stress conditions, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of genes like HMOX1, and initiates their transcription. researchgate.netfrontiersin.org
The regulation of HO-1 expression involves a dynamic interplay between the activator Nrf2 and the transcriptional repressor BTB and CNC homolog 1 (Bach1). nih.govresearchgate.net Under basal conditions, Bach1 binds to the ARE sequences in the HMOX1 promoter, repressing its transcription. nih.govresearchgate.net For HO-1 induction to occur, Bach1 repression must be lifted. nih.gov Stimuli such as oxidative stress or heme can lead to the inactivation and nuclear export of Bach1, allowing Nrf2 to bind to the exposed ARE and activate high-level HO-1 expression. nih.govresearchgate.netresearchgate.net This antagonistic relationship between Nrf2 and Bach1 provides a sophisticated control mechanism for regulating cellular redox homeostasis. researchgate.netresearchgate.net
Under normal physiological conditions, Nrf2 activity is tightly controlled by the Kelch-like ECH-associated protein 1 (Keap1). nih.gov Keap1 acts as a substrate adaptor for an E3 ubiquitin ligase complex, which targets Nrf2 for continuous proteasomal degradation, keeping its cellular levels low. frontiersin.orgnih.govmdpi.com When cells are exposed to oxidative or electrophilic stress, specific cysteine residues on Keap1 are modified. frontiersin.org This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation. mdpi.com Consequently, stabilized Nrf2 accumulates in the cytoplasm and translocates to the nucleus to activate the transcription of its target genes, including HMOX1. researchgate.netresearchgate.net
Crosstalk with Other Signaling Cascades
The induction and function of HO-1 are modulated by and integrated with other major signaling pathways.
Mitogen-activated protein kinase (MAPK) signaling cascades are frequently involved in the upstream regulation of HO-1 expression in response to various stimuli. mdpi.comnih.gov The different MAPK pathways, including ERK1/2, p38, and JNK, can be activated by cellular stress and in turn, contribute to the activation of transcription factors like Nrf2, leading to HO-1 induction. nih.govresearchgate.net The products of the HO-1 reaction, such as CO, can also modulate MAPK signaling, often by blocking these pathways, which contributes to the anti-inflammatory and cytoprotective effects of HO-1. nih.govmdpi.com
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical upstream regulator of the Nrf2/HO-1 axis. mdpi.comconsensus.app Activation of the PI3K/Akt pathway can promote the nuclear translocation of Nrf2, thereby enhancing the expression of HO-1 and other antioxidant enzymes. consensus.appresearchgate.net This connection provides a link between growth factor signaling and the cellular stress response. nih.gov Research has demonstrated that inhibitors of the PI3K/Akt pathway can significantly decrease the induction of HO-1 in response to certain stimuli, confirming the direct involvement of this pathway. nih.govresearchgate.net
STAT1/3 Pathway
The Signal Transducer and Activator of Transcription (STAT) family of proteins, particularly STAT1 and STAT3, are critical mediators of cytokine and growth factor signaling, playing pivotal roles in cell proliferation, differentiation, and immune responses. Research indicates that HO-1 can significantly modulate the STAT1/3 pathway.
Inhibition of HO-1 is expected to influence the phosphorylation and activation of STAT1 and STAT3. While direct studies using HO-1-IN-1 are limited, broader research on HO-1's role suggests a complex regulatory interplay. For instance, in certain cellular contexts, overexpression of HO-1 has been shown to decrease the phosphorylation of STAT3. nih.gov This suggests that inhibition of HO-1 by a compound like this compound could potentially lead to an increase in STAT3 phosphorylation and subsequent activation. This interaction is significant as STAT3 is a key regulator of genes involved in inflammation and angiogenesis. nih.gov
Furthermore, HO-1 has been found to directly bind to STAT3, which can lead to the retention of STAT3 in the cytoplasm, thereby preventing its nuclear translocation and transcriptional activity. nih.gov Consequently, the inhibition of HO-1 by this compound might disrupt this interaction, facilitating the nuclear entry of STAT3 and the transcription of its target genes. The precise impact of this compound on the STAT1 pathway is less characterized, but given the often opposing roles of STAT1 and STAT3, it is an area requiring further investigation.
Table 1: Research Findings on HO-1 and STAT3 Interaction
| Experimental Model | Method of HO-1 Modulation | Key Findings | Reference |
| Prostate Cancer Cells | HO-1 overexpression | Decreased STAT3 phosphorylation and nuclear localization. | nih.gov |
| CD4+ T cells | Hemin-induced HO-1 overexpression | HO-1 directly bound to STAT3, leading to decreased phosphorylation. | nih.gov |
| Preeclampsia Placenta | Naturally overexpressed HO-1 | Associated with reduced STAT3 phosphorylation. | researchgate.net |
HIF-1α Pathway
Hypoxia-inducible factor-1α (HIF-1α) is a master regulator of the cellular response to low oxygen conditions (hypoxia). It controls the expression of genes involved in angiogenesis, glucose metabolism, and cell survival. The relationship between HO-1 and HIF-1α is bidirectional and complex.
Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of a variety of genes, including HO-1 itself. mdpi.com Conversely, there is evidence to suggest that HO-1 and its enzymatic products, such as carbon monoxide (CO), can also lead to the stabilization of HIF-1α. mdpi.com
Given this interplay, the use of an inhibitor like this compound is anticipated to have significant effects on the HIF-1α pathway. By blocking HO-1 activity, this compound could potentially disrupt the feedback loop that contributes to HIF-1α stabilization, particularly in contexts where HO-1-derived products are a major factor. However, the direct impact of this compound on HIF-1α stabilization and its downstream targets has not been extensively detailed in the available scientific literature. Further research is necessary to elucidate the specific molecular consequences of HO-1 inhibition by this compound within the HIF-1α signaling cascade.
Table 2: Interplay between HO-1 and HIF-1α
| Cellular Context | Observation | Implication | Reference |
| Various Cancers | Upregulation of HIF-1α | Promotes tumor survival and angiogenesis. | mdpi.com |
| Hypoxic Cells | HIF-1α induces HO-1 expression. | Part of the adaptive response to low oxygen. | |
| Ischemic Injury Models | HO-1-derived CO stabilizes HIF-1α. | Suggests a protective feedback mechanism. | mdpi.com |
Wnt Signaling Pathway
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis, with its dysregulation being implicated in various diseases, including cancer. The canonical Wnt pathway involves the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator.
Studies have demonstrated that HO-1 can inhibit the Wnt/β-catenin signaling pathway. nih.govnih.gov For example, overexpression of HO-1 has been shown to suppress the activation of the canonical Wnt pathway in models of liver and renal fibrosis. nih.gov This inhibitory effect is mediated, at least in part, through the regulation of key components of the Wnt pathway, such as β-catenin and GSK-3β. nih.gov
Therefore, the application of an HO-1 inhibitor like this compound would be expected to relieve this inhibition, potentially leading to the activation of the Wnt signaling pathway. This could result in increased levels of active β-catenin and the transcription of Wnt target genes. The specific molecular details of how this compound modulates the various components of the Wnt signaling cascade remain an area for more focused investigation.
Table 3: HO-1 Modulation of the Wnt Signaling Pathway
| Disease Model | Effect of HO-1 | Key Downstream Effect | Reference |
| Nonalcoholic Steatohepatitis | Inhibition of Wnt pathway | Suppression of β-catenin. | nih.gov |
| Adult Neural Stem Cells | Inhibition of Wnt/β-catenin pathway | Repression of AKT/GSK3β. | nih.gov |
| Adipogenesis | Upregulation of canonical Wnt signaling | Decrease in adipocyte differentiation. | researchgate.net |
Non-Canonical Functions and Subcellular Localization of HO-1
Beyond its well-established enzymatic activity, HO-1 possesses non-canonical functions that are independent of its heme-degrading capability. nih.govnih.govoncotarget.com These functions are often dictated by its subcellular localization and its interactions with other proteins. The inhibition of HO-1's canonical function by this compound may have indirect effects on these non-canonical roles, although direct modulation is not its primary mechanism.
Nuclear Translocation of HO-1
Under various cellular stress conditions, HO-1 can translocate from its primary residence in the endoplasmic reticulum to other cellular compartments, including the nucleus. nih.govmdpi.commdpi.com This nuclear translocation is a key aspect of its non-canonical functions. nih.govnih.govproquest.com
The process often involves the proteolytic cleavage of the C-terminal membrane-anchoring domain of the full-length 32 kDa HO-1, resulting in a truncated, soluble 28 kDa form that can enter the nucleus. mdpi.commdpi.com Once in the nucleus, this truncated HO-1 can act as a transcriptional regulator, influencing the expression of various genes. nih.gov The specific mechanisms governing this translocation and the full extent of its downstream effects are areas of active research. While this compound is designed to inhibit the enzymatic activity of HO-1, it is not clear from current research whether it directly affects the translocation process itself.
Protein-Protein Interactions
The non-canonical functions of HO-1 are also mediated through its direct physical interactions with a variety of other proteins. nih.govoncotarget.comnih.gov These interactions can modulate the activity of signaling pathways and cellular processes in a manner that is independent of heme catabolism.
Within the nucleus, HO-1 has been shown to interact with several transcription factors, thereby directly influencing gene expression. researchgate.net For example, as mentioned earlier, HO-1 can bind to STAT3, affecting its subcellular localization and activity. nih.gov Other reported interaction partners include components of the DNA repair machinery and other signaling molecules. researchgate.net
Table 4: Known Protein Interaction Partners of HO-1
| Interacting Protein | Cellular Location of Interaction | Functional Consequence | Reference |
| STAT3 | Cytoplasm/Nucleus | Sequesters STAT3 in the cytoplasm, inhibiting its activity. | nih.gov |
| Cytochrome P450 Reductase | Endoplasmic Reticulum | Required for the catalytic activity of HO-1. | researchgate.net |
| Caveolin-1 | Plasma Membrane | Negatively regulates HO-1 activity. | nih.gov |
Therapeutic and Pathophysiological Implications of Ho 1 in 1 in Disease Models
Oncology Research
Research has indicated that HO-1-IN-1 has a notable impact on the pathophysiological characteristics of gastric cancer (GC) cells in laboratory settings. Specifically, treatment with this compound at concentrations ranging from 0 to 10 µM has been shown to significantly decrease the migration and invasion of parental gastric cancer cells. medchemexpress.com
Furthermore, in a model of GRIM-19-deficient gastric cancer cells, this compound was observed to down-regulate the mRNA levels of HO-1 as well as the expression of genes associated with metastasis. medchemexpress.com These findings suggest a potential role for this compound in modulating the metastatic potential of gastric cancer cells.
Table 1: Effects of this compound on Gastric Cancer Cells
| Cell Type | Concentration of this compound | Observed Effects | Source |
|---|---|---|---|
| Parental Gastric Cancer Cells | 0-10 µM | Decreased cell migration and invasion | medchemexpress.com |
| GRIM-19-Deficient Gastric Cancer Cells | Not specified | Down-regulation of HO-1 mRNA and metastasis-associated genes | medchemexpress.com |
Based on a comprehensive review of the available scientific literature, there are no specific research findings on the therapeutic and pathophysiological implications of the compound this compound in cholangiocarcinoma disease models. While the inhibition of HO-1 has been studied in CCA using other inhibitors, data specifically pertaining to this compound is not present in the reviewed sources. plos.orgnih.govnih.govresearchgate.net
A thorough search of existing research has revealed no specific studies detailing the therapeutic and pathophysiological effects of this compound in prostate cancer models. The broader role of HO-1 in prostate cancer has been investigated with other inhibitory molecules, but research specifically utilizing this compound is not available in the consulted literature. researchgate.netmdpi.comnih.govresearchgate.netnih.govnih.govnih.govresearchgate.net
An extensive review of scientific publications indicates a lack of specific research on the therapeutic and pathophysiological implications of this compound in glioblastoma models. While the inhibition of HO-1 in glioblastoma has been explored using other compounds, there is no available data specifically documenting the effects of this compound. nih.govmdpi.comresearchgate.netbohrium.combioscientifica.com
A comprehensive analysis of the scientific literature did not yield any specific research findings regarding the therapeutic and pathophysiological implications of the compound this compound in melanoma disease models. Although the role of HO-1 and its inhibition by other means has been a subject of investigation in melanoma, studies specifically employing this compound are not found in the reviewed sources. nih.govmdpi.comnih.gov
In the context of breast cancer research, findings indicate that this compound can influence cellular signaling pathways. Specifically, in 4T1 breast cancer cells, treatment with this compound at concentrations between 0 and 10 µM was found to attenuate the activation of NF-кB that is induced by Dipeptidyl peptidase-4 inhibitors (DPP-4i). medchemexpress.com This suggests a potential role for this compound in modulating inflammatory signaling pathways within the tumor microenvironment of certain breast cancers.
Table 2: Effects of this compound on 4T1 Breast Cancer Cells
| Cell Line | Concentration of this compound | Observed Effects | Source |
|---|---|---|---|
| 4T1 | 0-10 µM | Attenuates DPP-4i-induced NF-кB activation | medchemexpress.com |
Lung Cancer
Currently, there is no specific research data available on the direct effects of the chemical compound this compound in lung cancer models. While the inhibition of the HO-1 enzyme is a subject of investigation in lung cancer, studies specifically utilizing this compound have not been identified in the available literature.
Impact on Tumor Progression and Metastasis
This compound has demonstrated a significant impact on key processes of tumor progression and metastasis in preclinical studies, particularly in models of gastric cancer. As a potent inhibitor of HO-1, this compound has been shown to effectively target pathways that facilitate cancer cell motility and invasion.
Research has shown that treatment with this compound can lead to a notable decrease in the migration and invasion of gastric cancer cells. This effect is linked to the compound's ability to down-regulate the mRNA levels of HO-1 and the expression of genes associated with metastasis. medchemexpress.com In studies involving GRIM-19-deficient gastric cancer cells, which exhibit enhanced metastatic potential, this compound significantly attenuated these aggressive cellular behaviors. medchemexpress.com
The inhibitory action of this compound on HO-1 activity disrupts the pro-tumorigenic environment that this enzyme helps to create. Overexpression of HO-1 in various cancers is often correlated with enhanced tumor growth and metastatic potential. frontiersin.orgmdpi.comnih.gov By blocking this enzyme, this compound interferes with these processes, suggesting its potential as a therapeutic agent to limit cancer spread.
| Cell Line | Compound | Concentration Range | Observed Effects | Reference |
|---|---|---|---|---|
| Parental Gastric Cancer Cells | This compound | 0-10 µM | Significantly decreased cell migration and invasion. | medchemexpress.com |
| GRIM-19-Deficient Gastric Cancer Cells | This compound | Not specified | Significantly down-regulated HO-1 mRNA level and metastasis-associated gene expressions. | medchemexpress.com |
| 4T1 Cells | This compound | 0-10 µM | Attenuated Dipeptidyl peptidase-4 inhibitors (DPP-4i)-induced NF-кB activation. | medchemexpress.com |
Sensitization to Chemotherapeutic Agents
The inhibition of HO-1 is a promising strategy for overcoming chemoresistance in various cancers. While direct studies on this compound's sensitizing effects are limited, research on closely related, novel imidazole-based HO-1 inhibitors provides strong evidence for this therapeutic application.
A study investigating a potent phenylethanolic azole-based HO-1 inhibitor, referred to as compound 1, demonstrated a synergistic cytotoxic effect when combined with the chemotherapeutic agent doxorubicin (B1662922) in melanoma cells. nih.govmdpi.com This suggests that by inhibiting HO-1, these compounds can enhance the efficacy of conventional chemotherapy, potentially allowing for lower dosages and reduced side effects. nih.govmdpi.com The mechanism is thought to involve an increase in oxidative stress within the cancer cells, which complements the action of chemotherapeutic drugs that often rely on generating reactive oxygen species to induce cell death. nih.gov
The overexpression of HO-1 is a known mechanism of chemoresistance, as it protects cancer cells from the oxidative damage induced by anticancer drugs. plos.orgnih.govaacrjournals.orgnih.gov Therefore, inhibitors like this compound are being explored to reverse this resistance and re-sensitize tumors to treatment.
| Cell Line | HO-1 Inhibitor | Chemotherapeutic Agent | Key Finding | Reference |
|---|---|---|---|---|
| B16 Melanoma Cells | Compound 1 (phenylethanolic azole-based) | Doxorubicin (5 µM) | Produced a synergistic cytotoxic effect when combined with the HO-1 inhibitor (10 µM). | nih.gov |
Immunosuppression in the Tumor Microenvironment
There is currently no specific research data available detailing the effects of the compound this compound on immunosuppression within the tumor microenvironment. Although the role of HO-1 in creating an immunosuppressive milieu is well-documented, studies specifically employing this compound to counteract this phenomenon have not been found in the existing scientific literature. jci.orgnih.govnih.govbohrium.combioscientifica.com
Inflammatory Diseases
While the inhibition of HO-1 is a significant area of research in the context of inflammatory diseases, there is a lack of specific studies investigating the effects of this compound in models of these conditions.
Inflammatory Bowel Disease (IBD) and Colitis
Specific research on the application and effects of this compound in experimental models of Inflammatory Bowel Disease (IBD) and colitis is not currently available in the scientific literature. The role of HO-1 in these conditions is complex, and while studies with other HO-1 inhibitors have been conducted, data for this compound is absent. nih.govresearchgate.netgutnliver.orgdmu.edu.cnnih.gov
Sepsis
There is no available research data on the use of the specific compound this compound in preclinical or clinical models of sepsis. The role of HO-1 in sepsis is multifaceted, with studies reporting both protective and detrimental effects of the enzyme. nih.govjci.orgoup.comnih.gov However, the specific impact of this compound in this context has not been investigated.
Atherosclerosis and Vascular Inflammation
Atherosclerosis is a chronic inflammatory disease of the arteries characterized by the buildup of plaques. Heme oxygenase-1 is understood to have a protective function in the vasculature. nih.govresearchgate.net It helps to prevent vascular inflammation and the development of atherosclerosis. nih.gov The expression of HO-1 in the vascular wall has been shown to have protective effects against inflammatory processes in blood vessels. nih.gov
Inhibition of HO-1 can therefore be expected to have detrimental effects. The anti-inflammatory and antioxidant properties of HO-1 are crucial in mitigating the effects of atherosclerosis. e-century.us The byproducts of HO-1's enzymatic activity, such as carbon monoxide and biliverdin, contribute to these protective effects. nih.gov For instance, HO-1 induction can reduce the generation of reactive oxygen species and decrease inflammatory events like the expression of cell adhesion molecules. nih.gov
Research has shown that HO-1 plays a role in preventing the formation of foam cells, which are a hallmark of atherosclerosis. nih.gov The induction of HO-1 is an adaptive defense mechanism against injury in many disease settings, including cardiovascular diseases. e-century.us Therefore, the use of an inhibitor like this compound would likely exacerbate the inflammatory processes and oxidative stress associated with atherosclerosis.
| Feature | Role of HO-1 | Implication of HO-1 Inhibition |
| Vascular Inflammation | Reduces expression of adhesion molecules and inflammatory factors. nih.gov | Potential increase in vascular inflammation. |
| Oxidative Stress | Decreases generation of reactive oxygen species. nih.gov | Likely increase in oxidative stress. |
| Foam Cell Formation | Decreases foam cell formation. nih.gov | Potential for increased foam cell formation. |
Aneurysmal Diseases
Aneurysmal diseases, such as abdominal aortic aneurysm (AAA), are characterized by localized dilation of an artery. nih.gov Inflammation and oxidative stress are known to be key factors in the formation of aneurysms. nih.govoncotarget.com Studies have shown that HO-1 is highly upregulated in response to cellular stress and protects against tissue injury in these conditions. nih.gov
The absence or inhibition of HO-1 has been demonstrated to worsen the development of aortic aneurysms in animal models. oncotarget.com A complete loss of HO-1 was found to increase the incidence and rupture rate of AAA, accompanied by severe degradation of elastin and medial degeneration. oncotarget.com Furthermore, the lack of HO-1 enhances oxidative stress, loss of vascular smooth muscle cells, and matrix metalloproteinase (MMP) activity, all of which contribute to the degeneration of the aortic wall and the formation of aneurysms. oncotarget.com
Given these findings, the use of this compound in the context of aneurysmal diseases would be expected to mimic the effects of HO-1 deficiency, leading to an exacerbation of the condition. The protective mechanisms of HO-1, including its anti-inflammatory, antioxidant, and anti-apoptotic activities, appear to be crucial in mitigating the progression of aneurysms. e-century.us
| Pathological Process | Effect of HO-1 Deficiency/Inhibition |
| Aneurysm Formation | Increased incidence and severity. oncotarget.com |
| Aortic Wall Integrity | Severe elastin degradation and medial degeneration. oncotarget.com |
| Cellular Effects | Enhanced oxidative stress, vascular smooth muscle cell loss, and macrophage infiltration. oncotarget.com |
| Enzymatic Activity | Markedly enhanced matrix metalloproteinase (MMP) activity. oncotarget.com |
Acute Kidney Injury (AKI) and Renal Diseases
Acute kidney injury is a condition characterized by a rapid loss of kidney function. HO-1 is recognized as a protective agent against a variety of insults in the kidneys. nih.gov The induction of HO-1 has been shown to be protective in various models of AKI, including those induced by ischemia-reperfusion, nephrotoxic agents, and obstruction. nih.gov
The protective effects of HO-1 in the kidney are attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties. elsevier.es HO-1 and its byproducts, such as carbon monoxide and biliverdin, help to reduce renal dysfunction and diminish platelet microthrombi. nih.gov In patients with AKI, plasma and urinary levels of HO-1 are increased, suggesting its role as a response to injury. nih.gov
Inhibition of HO-1 activity has been shown to result in reduced medullary blood flow, highlighting its role in maintaining medullary perfusion under normal physiological conditions. mdpi.com Therefore, the use of this compound in the context of AKI would likely counteract the protective effects of HO-1, potentially leading to more severe kidney damage. The immunomodulatory effects of HO-1, such as the inhibition of T cell proliferation and B-cell maturation, also contribute to its protective role in the kidney. researchgate.net
| Condition | Role of HO-1 | Implication of HO-1 Inhibition |
| Ischemia-Reperfusion Injury | Protects against injury. nih.gov | Potential for increased injury. |
| Nephrotoxic Injury | Confers protection. nih.gov | Increased susceptibility to nephrotoxins. |
| Inflammation | Possesses anti-inflammatory properties. elsevier.es | Potential for increased renal inflammation. |
| Oxidative Stress | Has antioxidant effects. elsevier.es | Likely increase in oxidative stress in the kidneys. |
Liver Endothelial and Epithelial Cell Protection
The liver is susceptible to various forms of injury, including those caused by ischemia-reperfusion. HO-1 has been shown to play a protective role in liver cells. Upregulation of HO-1 can lessen hypoxia-reoxygenation injury in liver sinusoidal endothelial cells by inhibiting the release of proinflammatory cytokines and reducing apoptotic cell death. researchgate.net
HO-1's protective effects on endothelial cells are not limited to the liver. It has been shown to protect endothelial cells from undergoing TNF-mediated apoptosis. nih.gov The exogenous administration of carbon monoxide, a product of HO-1 activity, can mimic this cytoprotective effect. nih.gov Furthermore, HO-1 has been found to ameliorate oxidative stress-induced premature senescence in human umbilical vein endothelial cells. aging-us.com
In airway epithelial cells, HO-1 has been shown to attenuate apoptosis and allergic airway inflammation. nih.gov Given these protective roles in both endothelial and epithelial cells, the inhibition of HO-1 with this compound would likely increase the susceptibility of these cells to injury, apoptosis, and inflammation.
| Cell Type | Protective Role of HO-1 | Implication of HO-1 Inhibition |
| Liver Sinusoidal Endothelial Cells | Attenuates hypoxia-reoxygenation injury, inhibits proinflammatory cytokine release, and diminishes apoptosis. researchgate.net | Increased susceptibility to ischemia-reperfusion injury. |
| General Endothelial Cells | Protects against TNF-mediated apoptosis and oxidative stress-induced senescence. nih.govaging-us.com | Potential for increased apoptosis and premature senescence. |
| Airway Epithelial Cells | Attenuates apoptosis and allergic airway inflammation. nih.gov | Possible increase in apoptosis and inflammation. |
Research Methodologies and Experimental Models in Ho 1 in 1 Studies
In Vitro Studies
In vitro studies are fundamental to understanding the cellular impact of HO-1-IN-1. These experiments are conducted using cultured cells, allowing for controlled environments to analyze specific cellular responses and molecular pathways.
Cell Lines
A diverse array of cell lines is utilized in this compound research to model different cancer types and investigate the compound's effects across various cellular backgrounds. These include:
4T1 cells: A mouse mammary tumor cell line, often used in breast cancer research and metastasis studies. medchemexpress.comfrontiersin.orgtechscience.comnih.govnih.govresearchgate.net Studies have shown that HO-1 overexpression can inhibit the lung metastasis of 4T1 cells in vivo. techscience.comnih.govnih.gov In vitro analysis using 4T1 cells revealed that HO-1 inhibits epithelial-mesenchymal transition (EMT), migration, and proliferation. techscience.comnih.govnih.gov
Gastric Cancer (GC) cells: Various gastric cancer cell lines are used to study the effects of this compound on gastric cancer progression. medchemexpress.comwjgnet.commdpi.comnih.govfrontiersin.org HO-1 inhibition has been shown to decrease migration and invasion in parental gastric cancer cells. medchemexpress.com Downregulation of HO-1 expression promoted apoptosis and inhibited proliferation and invasion in gastric cancer cell lines like SGC7901 and MKN-28. nih.gov HO-1 induction mediated by ERK activation has been observed in human gastric cancers. bioscientifica.com
Cholangiocarcinoma (CCA) cells: Cell lines derived from cholangiocarcinoma are employed to investigate the role of HO-1 in bile duct cancer. frontiersin.orgmdpi.complos.orgnih.govmdpi.com Studies using CCA cell lines such as KKU-100 and KKU-M214 have shown that HO-1 plays a critical role in cytoprotection against chemotherapeutic agents. plos.orgnih.gov Inhibition of HO-1 sensitized these cells to the cytotoxicity of agents like gemcitabine (B846) and doxorubicin (B1662922). plos.orgnih.gov
DU145: A human prostate cancer cell line. researchgate.net
A549: A human lung cancer cell line. mdpi.comresearchgate.net HO-1 overexpression has been shown to protect A549 lung cancer cells from the antitumor activity of cisplatin. mdpi.com
U87MG and A172: Human glioblastoma cell lines. researchgate.net
LNCaP: A human prostate cancer cell line. mdpi.com Constitutive nuclear expression of a truncated form of HO-1 has been demonstrated in LNCaP cells. mdpi.com
Caco-2: A human colorectal adenocarcinoma cell line. researchgate.net HO-1 has been shown to inhibit apoptosis in Caco-2 cells via activation of the Akt pathway. mdpi.com
Other cell lines mentioned in the context of HO-1 research, though not exclusively with this compound, include HEK293 cells (human embryonic kidney) physiology.orgmdpi.com, HepG2 and Hep3B hepatoma cells mdpi.comresearchgate.net, HT29 human colon cancer cells wjgnet.com, MNK-4 gastric cancer cells mdpi.com, Omm1 and Omm2.3 uveal melanoma cells nih.govresearchgate.net, MDA-MB-231 and BT549 breast cancer cells nih.gov, and pancreatic cancer cell lines like T3M4 and MiaPaca-2 mdpi.com.
Cell Migration and Invasion Assays
Cell migration and invasion assays are crucial for evaluating the metastatic potential of cancer cells and the impact of this compound on these processes.
Wound Healing Assay: This assay measures the ability of cells to migrate into a scraped area on a cell culture surface. Studies have utilized wound healing assays to assess the effect of HO-1 inhibitors on cell motility. nih.govresearchgate.netnih.gov For example, zinc protoporphyrin IX (ZnPP), an HO-1 inhibitor, suppressed the wound healing ability of uveal melanoma cells. nih.govresearchgate.net
Transwell Assays: These assays use inserts with a porous membrane to measure cell migration (through the pores) and invasion (through a matrix-coated membrane). Transwell assays have shown that HO-1 inhibitors can significantly reduce cellular migration and invasion in various cancer cell lines, including thyroid cancer and gastric cancer cells. medchemexpress.comnih.govresearchgate.netnih.gov Overexpression of HO-1 has been shown to block cell invasion in hepatoma cells. researchgate.net
Gene Expression Analysis (e.g., HO-1 mRNA levels)
Analyzing gene expression levels, particularly of HO-1 mRNA, provides insights into the transcriptional regulation of HO-1 in response to various stimuli and treatments, including this compound.
Studies have shown that this compound significantly down-regulates HO-1 mRNA levels in GRIM-19-deficient gastric cancer cells. medchemexpress.com
Increased HO-1 mRNA levels have been observed in rat lungs after hyperoxia, correlating with increased HO-1 protein and enzyme activity. nih.gov This increase resulted from increased gene transcription. nih.gov
Real-time PCR is a common method used to determine HO-1 mRNA expression levels in cell lines like cholangiocarcinoma cells. plos.org
Western blot analysis is used to assess HO-1 protein levels, often in conjunction with mRNA analysis, to understand the correlation between transcription and translation. plos.orgmdpi.comresearchgate.netmedsci.org
Cytotoxicity and Apoptosis Assays
Cytotoxicity and apoptosis assays are employed to determine the effect of this compound on cell viability and programmed cell death.
MTT Assay: This colorimetric assay is widely used to measure cell viability and proliferation. nih.govmdpi.commdpi.commedsci.orgnih.gov It assesses the metabolic activity of cells. nih.gov MTT assays have been used to show that HO-1 inhibition can enhance the cytotoxicity of chemotherapeutic agents in cancer cells. nih.govmdpi.com
Flow Cytometry: This technique is used with staining methods (e.g., Annexin V/PI) to quantify apoptotic cells. nih.govnih.govmdpi.commedsci.orgnih.gov Flow cytometry has demonstrated that HO-1 inhibition can increase apoptosis in various cancer cell lines, including pancreatic cancer and breast cancer cells. nih.govmdpi.com
Fluorescence Dye Staining (e.g., AO/EB): Acridine Orange/Ethidium Bromide staining is another method used to visualize and quantify apoptotic cells based on morphological changes and membrane integrity. tci-thaijo.org
Western Blot Analysis: Analyzing the levels of proteins involved in apoptosis (e.g., cleaved caspase-3, Bcl-2, Bax, cytochrome c, p21) by Western blot provides molecular evidence of apoptosis induction. mdpi.comnih.govmdpi.comtci-thaijo.org Inhibition of HO-1 has been shown to enhance the release of cytochrome c and increase p21 levels, indicative of apoptosis. tci-thaijo.org
Reactive Oxygen Species (ROS) Formation Measurement
Measuring the levels of reactive oxygen species (ROS) is important because HO-1 is involved in cellular defense against oxidative stress, and its inhibition can impact ROS levels.
Studies have shown that the sensitizing effect of HO-1 inhibitors (like ZnPP) on cancer cells is associated with increased ROS formation. plos.orgnih.gov
HO-1 inhibition or silencing is able to increase ROS production in cholangiocarcinoma cell lines. mdpi.com
Pharmacological inhibition and genetic knockdown of HO-1 have been shown to potentiate ROS generation. nih.gov
ROS levels can be measured using oxygen-sensitive probes like DCFH and DHE. mdpi.com
Mitochondria are a primary source of intracellular ROS. nih.govannualreviews.org
Mitochondrial Transmembrane Potential
The mitochondrial transmembrane potential (Δψm) is an indicator of mitochondrial health and function. Changes in Δψm can signify the induction of apoptosis.
Loss of mitochondrial transmembrane potential has been associated with the sensitizing effect of HO-1 inhibitors on cancer cells. plos.orgnih.gov
Mitochondrial dysfunction, including reduced transmembrane potential, can lead to the leakage of ROS and pro-apoptotic factors. physiology.org
Mitochondrial translocation of HO-1 has been shown to restore transmembrane potential in the context of gastric mucosal injury. nih.gov
Mitochondria-targeted HO-1 expression has been shown to protect against the loss of mitochondrial membrane potential induced by hypoxia. physiology.org
Data Table: Examples of In Vitro Studies and Findings
| Cell Line(s) | Assay(s) | Key Finding(s) | Citation(s) |
| 4T1 | Migration, Invasion, Proliferation, EMT | HO-1 overexpression inhibits migration, invasion, proliferation, and EMT. | techscience.comnih.govnih.gov |
| Gastric Cancer cells | Migration, Invasion, HO-1 mRNA levels | HO-1 inhibition decreases migration and invasion; this compound down-regulates HO-1 mRNA. | medchemexpress.com |
| Cholangiocarcinoma (KKU-100, KKU-M214) | Cytotoxicity, Apoptosis, ROS, Δψm, Gene Expression | HO-1 inhibition sensitizes cells to chemotherapy, increases ROS, and causes loss of Δψm; HO-1 gene silencing validates cytoprotection. | plos.orgnih.govtci-thaijo.org |
| Thyroid Cancer cells | Migration, Invasion, Cytotoxicity | HO-1 inhibitors suppress migration, invasion, and attenuate cell viability. | nih.gov |
| Uveal Melanoma (Omm1, Omm2.3) | Migration, Invasion | HO-1 inhibition suppresses migration and invasion. | nih.govresearchgate.net |
| Pancreatic Cancer (T3M4, MiaPaca-2) | Cytotoxicity, Apoptosis, ROS | HO-1 inhibition enhances chemotherapy cytotoxicity and apoptosis, stimulates ROS generation. | mdpi.com |
| Hepatoma (HepG2, Hep3B) | Proliferation, Invasion | HO-1 overexpression downregulates proliferation and blocks invasion. | researchgate.net |
| Breast Cancer (MDA-MB-231, BT549) | Cytotoxicity, Apoptosis | HO-1 knockdown enhances chemotherapy cytotoxicity and apoptosis. | nih.gov |
| Gastric Cancer (SGC7901, MKN-28) | Apoptosis, Proliferation, Invasion | Downregulation of HO-1 promotes apoptosis and inhibits proliferation and invasion. | nih.gov |
| Caco-2 | Apoptosis | HO-1 inhibits apoptosis via Akt pathway activation. | mdpi.com |
Interactive Data Table: Examples of In Vitro Studies and Findings
Click on a row to expand and see more details.
| Cell Line(s) | Assay(s) | Key Finding(s) | Citation(s) |
|---|---|---|---|
| 4T1 | Migration, Invasion, Proliferation, EMT | HO-1 overexpression inhibits migration, invasion, proliferation, and EMT. | techscience.comnih.govnih.gov |
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Detailed Findings: | |||
| Gastric Cancer cells | Migration, Invasion, HO-1 mRNA levels | HO-1 inhibition decreases migration and invasion; this compound down-regulates HO-1 mRNA. | medchemexpress.comwjgnet.commdpi.comnih.govfrontiersin.org |
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Detailed Findings: | |||
| Cholangiocarcinoma (KKU-100, KKU-M214) | Cytotoxicity, Apoptosis, ROS, Δψm, Gene Expression | HO-1 inhibition sensitizes cells to chemotherapy, increases ROS, and causes loss of Δψm; HO-1 gene silencing validates cytoprotection. | plos.orgnih.govtci-thaijo.org |
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Detailed Findings: | |||
| Thyroid Cancer cells | Migration, Invasion, Cytotoxicity | HO-1 inhibitors suppress migration, invasion, and attenuate cell viability. | nih.gov |
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Detailed Findings: | |||
| Uveal Melanoma (Omm1, Omm2.3) | Migration, Invasion | HO-1 inhibition suppresses migration and invasion. | nih.govresearchgate.net |
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Detailed Findings: | |||
| Pancreatic Cancer (T3M4, MiaPaca-2) | Cytotoxicity, Apoptosis, ROS | HO-1 inhibition enhances chemotherapy cytotoxicity and apoptosis, stimulates ROS generation. | mdpi.com |
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Detailed Findings: | |||
| Hepatoma (HepG2, Hep3B) | Proliferation, Invasion | HO-1 overexpression downregulates proliferation and blocks invasion. | researchgate.net |
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Detailed Findings: | |||
| Breast Cancer (MDA-MB-231, BT549) | Cytotoxicity, Apoptosis | HO-1 knockdown enhances chemotherapy cytotoxicity and apoptosis. | nih.gov |
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Detailed Findings: | |||
| Gastric Cancer (SGC7901, MKN-28) | Apoptosis, Proliferation, Invasion | Downregulation of HO-1 promotes apoptosis and inhibits proliferation and invasion. | nih.gov |
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Detailed Findings: | |||
| Caco-2 | Apoptosis | HO-1 inhibits apoptosis via Akt pathway activation. | mdpi.com |
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Detailed Findings: |
Macrophage Polarization Studies
Macrophage polarization is a key area of investigation in HO-1 research, as HO-1 has been shown to influence macrophage phenotypes, particularly towards an anti-inflammatory M2 profile. Studies have indicated that HO-1 expression is associated with CD11b+ F4/80lo macrophages exhibiting regulatory properties, characteristic of M2 macrophages. genecards.org The involvement of HO-1 in polarizing macrophages towards an M2 phenotype was described as early as 2009. genecards.orgfishersci.no
Research suggests that HO-1 can foster a microenvironment that favors the M2 phenotype, which is efficient in mitigating acute kidney injury (AKI) and preventing the transition to chronic kidney disease (CKD). genecards.org HO-1 controls IL-10 expression, and HO-1+ macrophages release high levels of IL-10, suggesting a close relationship between these mediators in promoting the switch to an M2 macrophage phenotype. genecards.org The intense inflammatory response observed in the absence of HO-1 expressing macrophages during renal ischemia-reperfusion injury (IRI) may be explained by a phenotypic polarization towards "M1" macrophages. genecards.org
Studies in the context of dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis in mice have shown that heme supplementation modifies the colonic tissue microenvironment and plays a protective role, in part, through the regulation of macrophage polarization in both HO-1-dependent and -independent manners. wikipedia.org Further research in DSS-induced colitis demonstrated that the inhibition of HO-1 activity blunted the resolution of intestinal inflammation and the expression of the pro-resolving M2 macrophage marker CD206. frontiersin.orgnih.gov Bone marrow-derived macrophages (BMDMs) treated with apoptotic colonic epithelial cells showed significantly elevated expression of HO-1 and its regulator Nrf2, and the proportion of CD206-expressing macrophages was also enhanced under these conditions. frontiersin.orgnih.gov Treatment with a HO-1 inhibitor abrogated the upregulation of CD206 expression in BMDMs engulfing apoptotic colonic epithelial cells, and this finding was verified using BMDMs isolated from HO-1 knockout mice. frontiersin.orgnih.gov
In a study related to Helicobacter pylori infection, HO-1 induction in gastric macrophages was associated with decreased iNOS and M1 cytokine expression and increased IL-10 expression, suggesting that HO-1 directly affects macrophage polarization. H. pylori-induced HO-1 in macrophages resulted in a switch towards a reduction of the M1 population and an increase in the Mreg profile.
Recent findings also indicate that HO-1 influences macrophage polarization through endothelial exosomes. HO-1 knockout mouse models were used to investigate the role of HO-1 in the interaction between endothelial cells and macrophages. In vitro co-culture systems with murine alveolar macrophage cell lines and HO-1/pulmonary microvascular endothelial cell-derived exosomes (HP-exos) showed that HP-exos effectively inhibit M1 polarization and promote M2 polarization. This modulation was found to partially alleviate sepsis-induced acute lung injury and reduce inflammatory responses.
In Vivo Studies
In vivo studies are crucial for understanding the systemic effects of HO-1 and the impact of modulating its activity in complex biological systems. These studies utilize various animal models to mimic human disease conditions. genecards.org
Animal Models (e.g., Diabetic Rats, Mice with DSS-induced Colitis, Cancer models)
Animal models are widely used to investigate the roles of HO-1 in various pathologies. Diabetic rats have been employed to study the effects of HO-1 induction in conditions like contrast-induced acute kidney injury (CI-AKI) and diabetic retinopathy. In preclinical diabetic models of CI-AKI, HO-1 inducer administration was shown to reverse the decrease in glomerular filtration rate (GFR) and prevent oxidative stress. HO-1 induction improved kidney function and reduced levels of urinary neutrophil gelatinase-associated lipocalin (NGAL). Histological analysis in these studies revealed reduced tubular injury scores following HO-1 treatment. In spontaneously diabetic rats, increased HO-1 expression was observed in the liver, supporting the hypothesis of oxidative damage due to chronic hyperglycemia. Another study in diabetic rats showed that induction of HO-1 with hemin (B1673052) improved glucose metabolism, prevented histological changes in the kidneys, and increased creatinine (B1669602) clearance. HO-1 protein expression was reduced in wound tissue from diabetic rats with delayed wound healing, and hemin treatment significantly induced HO-1 expression and promoted wound healing. In diabetic retinopathy in rats, hemin treatment significantly activated HO-1 expression in the retinas, which was associated with anti-inflammatory, anti-apoptotic, and anti-proliferative effects.
Mice with DSS-induced colitis serve as a model for intestinal inflammation. Studies using this model have demonstrated that inhibition of HO-1 aggravated intestinal inflammation. Bach1-deficient mice, which exhibit increased HO-1 expression in the colonic mucosa, showed inhibition of intestinal inflammation development, and this protective effect was abolished by HO-1 inhibitor treatment. DSS administration resulted in a transient upregulation of HO-1 expression in the colonic mucosa of mice. frontiersin.org Pharmacologic inhibition of HO-1 delayed the recovery from inflammatory injuries in the colonic mucosa, as assessed by histologic examination. frontiersin.org
Cancer models are also frequently used to investigate the role of HO-1 in tumor progression. HO-1 overexpression has been observed in various cancers, including prostate, renal, colon, lung, breast, and glioma, often correlating with poor prognosis. The development of selective HO-1 inhibitors holds promise for cancer therapy. In xenograft mouse models of acute myeloid leukemia (AML), HO-1 gene knockout enhanced the antitumor effect of PD-1 inhibition by reducing tumor growth and increasing survival. HO-1 knockout inhibited the immunosuppressive function of myeloid-derived suppressor cell populations. Myeloid ablation of HO-1 was shown to strongly improve the response to therapeutic immunization by enhancing antitumor CD8+ T-cell proliferation and cytotoxicity. In prostate and breast cancer models, HO-1 detection in tumor-associated macrophages (TAMs) correlated with accelerated tumor growth. In an aggressive spontaneous murine model of breast cancer, TAMs were a major tumoral source of HO-1, and pharmacological inhibition of HO synergized with chemotherapy to alleviate immune suppression and permit CD8+ T-cell dependent control of tumor growth.
Transgenic mouse models have been developed using the regulatory elements of the HO-1 promoter to drive reporter genes like luciferase, allowing for whole-body imaging of HO-1 expression in living animals. This approach can facilitate rapid screening of potential therapeutic compounds. ApoE0 mice, which display vascular oxidative stress, have been used to examine the consequence of HO-1 induction on NADPH oxidase activity in vivo.
Histopathological Analysis
Histopathological analysis is a crucial component of in vivo studies, providing detailed insights into tissue changes and the severity of disease or the effects of interventions. In studies involving diabetic rats, kidney histology showed tubular cell vacuolization and edema, which were reduced following HO-1 inducer treatment. Histologic examination in DSS-induced colitis mice is used to assess the recovery from inflammatory injuries in the colonic mucosa, with scores determined based on inflammatory cell infiltrates and the integrity of the intestinal architecture. frontiersin.orgnih.gov Histological analysis of esophageal tissue in a reflux model showed intense HO-1 expression in inflammatory cells in areas of erosion and subepithelial infiltrate. In the context of cancer research, the correlation between HO-1 expression levels in tumors and clinical outcomes is sometimes examined with reference to histopathological analysis.
High-Throughput Screening and Drug Discovery Methodologies
High-throughput screening (HTS) and advanced drug discovery methodologies are increasingly applied to identify and develop compounds targeting HO-1. genecards.org HTS allows for the rapid analysis of large libraries of chemical compounds to identify those that modulate HO-1 activity or expression.
A high-throughput screen was performed on a library of over 200,000 compounds to identify inducers of HO-1 using a luciferase reporter system. This screen identified novel small molecules and known drugs with the ability to induce HO-1. HTS methods are also used in toxicological screening, where HO-1 expression can serve as a biomarker for predicting compound toxicity.
DNA-Encoded Library (DEL) Technology
DNA-encoded library (DEL) technology is a powerful method for discovering novel inhibitors for diverse targets, including HO-1. DEL harnesses combinatorial chemistry to create vast libraries with billions of chemically distinct compounds. Affinity-based DEL screening allows for the efficient identification of potential binders to a protein of interest. DEL technology, especially when combined with machine learning, can expand the chemical space explored and enhance cost-effectiveness in hit finding.
Machine Learning Approaches in Drug Discovery
Machine learning (ML) approaches are being integrated with DEL screening and other drug discovery workflows to identify highly selective compounds targeting HO-1. ML models, including deep learning, can be trained on DEL screening data to perform virtual screening across large chemical libraries. This approach has led to the discovery of novel scaffold HO-1 inhibitors. ML models can demonstrate strong extrapolation ability, identifying new structures beyond the chemical space of the initial DEL. Studies have reported the discovery of selective HO-1 inhibitors using a DEL-ML workflow, with some identified molecules showing high selectivity for HO-1 over HO-2.
Heme Oxygenase-1-IN-1 (compound 2) has been identified as a potent HO-1 inhibitor with an IC50 of 0.25 μM and is utilized in cancer research. Research indicates that Heme Oxygenase-1-IN-1 can attenuate Dipeptidyl peptidase-4 inhibitors (DPP-4i)-induced NF-кB activation in 4T1 cells and significantly decrease migration and invasion of parental gastric cancer cells. It also significantly down-regulates HO-1 mRNA levels and metastasis-associated gene expressions in GRIM-19-deficient gastric cancer cells.
Scaffold-Hopping Analysis
Scaffold hopping analysis is a computational technique employed in drug discovery to identify novel chemical structures (scaffolds) that can replace the core structure of a known active compound while retaining or improving its biological activity. This method is particularly valuable for discovering new lead compounds with potentially improved properties, such as pharmacokinetics, selectivity, and reduced toxicity, by exploring diverse chemical spaces. In the context of Heme Oxygenase-1 (HO-1) inhibitor research, scaffold hopping has been utilized to identify novel chemotypes that can effectively inhibit the enzyme.
Studies have applied scaffold-hopping analysis to design and synthesize new potent HO-1 inhibitors. This involves modifying the central region of known ligands to generate novel chemical structures. mdpi.comresearchgate.net For instance, researchers have used 3D quantitative structure-activity relationship (3D-QSAR) models coupled with scaffold hopping to identify potentially potent HO-1 inhibitors. researchgate.netnih.gov A 3D-QSAR model built using a dataset of HO-1 inhibitors was employed, and scaffold hopping was performed as a theoretical approach for generating new lead compounds. researchgate.netnih.gov This approach aimed to provide a tool for the identification, design, and optimization of novel HO-1 inhibitors. nih.gov
Scaffold hopping analysis has allowed for the design and synthesis of HO-1 inhibitors characterized by a novel chemotype obtained by modifying the central region of the ligands. mdpi.comresearchgate.net For example, a study explored the scaffold hopping analysis of a specific molecule (compound 7l) to further investigate its structure-activity relationship (SAR). acs.org The results indicated that replacing the scaffold generated new structures with appropriate chemical features for binding to HO-1. acs.org Some of the compounds identified through this scaffold replacement were found to be more potent than their precursor. acs.org
While the imidazole (B134444) nucleus is a common and often preferred scaffold in the design of novel HO-1 inhibitors due to its strong interaction with the Fe(II) of the heme group, scaffold hopping has explored alternatives. mdpi.com For example, a small series of quinoline-based imidazole derivatives has been described as a different scaffold, structurally and functionally distinct from classical imidazole-based inhibitors. mdpi.com These compounds, despite containing an imidazole nucleus substituted at different positions, represent an example of a scaffold identified through exploration beyond the typical imidazole core. mdpi.com
Computational tools such as Spark have been used to perform scaffold-hopping analysis in HO-1 inhibitor research. researchgate.net These in silico studies represent an efficient avenue for identifying new scaffolds and bioactive compounds, potentially leading to significant savings in time and resources. mdpi.com
While specific detailed data tables directly linking this compound to scaffold-hopping analyses were not extensively found within the search results, the literature indicates that this compound itself is a potent HO-1 inhibitor with an IC50 of 0.25 µM, and its development involved thorough scaffold-hopping analysis. medchemexpress.comglpbio.comresearchgate.net This suggests that this compound or compounds structurally related to it were likely outcomes or subjects of these scaffold-hopping studies aimed at finding effective HO-1 inhibitors.
Future Directions and Research Gaps
Development of More Selective HO-1-IN-1 Analogs and Other HO-1 Inhibitors
A significant area of future research involves the design and synthesis of novel HO-1 inhibitors with improved selectivity and potency. Historically, early non-selective HO-1 inhibitors included metalloporphyrins, which suffered from off-target effects due to their structural similarity to heme, a vital component of many enzymes like cytochrome P450, nitric oxide synthase (NOS), and soluble guanylyl cyclase (sGC). researchgate.netplos.org The development of non-porphyrin based, isozyme-selective inhibitors, such as the imidazole-dioxolane derivatives and imidazole-based compounds like Azalanstat, marked a crucial step forward. researchgate.netmdpi.comnih.gov
Despite these advancements, there remains a need for highly selective HO-1 inhibitors over the constitutively expressed HO-2 isoform, which shares significant sequence identity with HO-1. acs.org Future efforts will likely focus on structure-activity relationship (SAR) studies and the exploration of novel chemical scaffolds beyond the current azole-based inhibitors, which can present limitations in modification. nih.govacs.org Techniques like DNA-encoded library screening combined with machine learning are being explored to discover new chemical entities with improved selectivity profiles. acs.org The aim is to identify compounds that potently inhibit HO-1 without significantly affecting HO-2 or other heme-containing enzymes, thereby minimizing potential side effects and allowing for a more precise investigation of HO-1's specific functions. plos.orgacs.org
Exploration of Combination Therapies
Another critical future direction is the investigation of this compound and other HO-1 inhibitors in combination therapies. Given the involvement of HO-1 in various disease pathways, including inflammation, oxidative stress, and immune modulation, combining HO-1 inhibition with existing treatments holds promise for enhanced therapeutic efficacy and overcoming resistance. mdpi.comaging-us.comnih.gov
Research is exploring the synergistic potential of HO-1 inhibitors with standard treatment modalities, particularly in cancer therapy. This includes combinations with chemotherapy, radiotherapy, and immunotherapy. mdpi.combioscientifica.comaacrjournals.org For instance, studies have shown that inhibiting HO-1 can enhance the sensitivity of cancer cells to chemotherapeutic agents like bortezomib (B1684674) in multiple myeloma and gemcitabine (B846) or radiation in pancreatic cancer. aging-us.comaacrjournals.org HO-1 inhibition has also been shown to potentially improve the efficacy of immunotherapy, such as anti-PD-1 therapy, by counteracting immune evasion mechanisms facilitated by HO-1. bioscientifica.com Future studies will be essential to identify optimal drug combinations, understand the underlying mechanisms of synergy, and determine the specific patient populations that would benefit most from such approaches.
Elucidation of Context-Dependent Effects of HO-1 Inhibition
The role of HO-1 is complex and can be context-dependent, varying based on the cell type, tissue, disease stage, and microenvironment. frontiersin.orgmdpi.commdpi.com While often viewed as cytoprotective and anti-inflammatory, HO-1 can also contribute to disease progression in certain contexts, particularly in cancer, where its overexpression can promote tumor growth, metastasis, and therapy resistance. mdpi.comfrontiersin.orgmdpi.commdpi.com
Future research needs to further elucidate these context-dependent effects. This involves detailed investigations into the molecular mechanisms by which HO-1 exerts its diverse functions in different cellular and pathological settings. Understanding the factors that determine whether HO-1 acts beneficially or detrimentally is crucial for the rational design of therapeutic strategies. This includes exploring the influence of the tumor microenvironment, the specific genetic and molecular profiles of diseases, and the interplay between HO-1 and other signaling pathways. frontiersin.orgmdpi.com Such research will help identify specific conditions where HO-1 inhibition is most likely to be therapeutic and avoid potential adverse outcomes.
Further Investigation of Non-Canonical HO-1 Functions and Their Inhibition
Beyond its well-established enzymatic activity in heme degradation, HO-1 has been shown to possess non-canonical functions that are independent of its catalytic activity. nih.govresearchgate.netmdpi.comnih.govjcpjournal.org These functions include protein-protein interactions, regulation of transcription factors, and localization in different cellular compartments like the nucleus and mitochondria. nih.govresearchgate.netmdpi.comjcpjournal.orgfrontiersin.org
Research gaps exist in fully understanding the scope and mechanisms of these non-canonical roles. Future studies should aim to identify the specific proteins that interact with HO-1 and the downstream signaling pathways affected by these interactions. nih.govfrontiersin.org Further investigation is needed to understand the triggers and consequences of HO-1 translocation to the nucleus and mitochondria and how these affect cellular processes like gene expression, DNA repair, and apoptosis. nih.govresearchgate.netmdpi.comjcpjournal.orgfrontiersin.org Developing tools and inhibitors that can selectively target these non-canonical functions, without affecting the enzymatic activity, represents a significant challenge and a potential avenue for novel therapeutic interventions. nih.govresearchgate.net
Clinical Translation of this compound and Similar Compounds
Despite promising preclinical findings, the clinical translation of HO-1 inhibitors, including compounds like this compound, faces several challenges. While HO-1 inhibitors have been mainly studied for conditions like hyperbilirubinemia and certain cancers, successful translational research has encountered difficulties. researchgate.netspandidos-publications.com
Future directions in this area involve addressing the challenges related to toxicity, bioavailability, and the impact of genetic polymorphisms in the HMOX1 gene, which encodes HO-1, on therapeutic responses. spandidos-publications.com Clinical trials with well-defined endpoints and patient stratification based on relevant biomarkers, such as HO-1 expression levels or genetic polymorphisms, are necessary to evaluate the safety and efficacy of HO-1 inhibitors in various diseases. spandidos-publications.commdpi.com Further research is needed to optimize the pharmacokinetic and pharmacodynamic properties of these compounds to ensure adequate tissue distribution and target engagement in a clinical setting. spandidos-publications.com Exploring alternative strategies to modulate the HO system, such as the use of novel HO-1 inducers or carbon monoxide-based therapies, may also contribute to successful clinical translation. acs.org
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of HO-1-IN-1 in modulating cellular oxidative stress?
- Category : Basic Mechanism
- Answer : this compound inhibits heme oxygenase-1 (HO-1), an enzyme responsible for degrading heme into carbon monoxide, biliverdin, and free iron. By blocking HO-1 activity, it disrupts antioxidant pathways, leading to increased reactive oxygen species (ROS) accumulation. Methodological validation involves measuring HO-1 enzymatic activity via spectrophotometric assays (e.g., bilirubin quantification) and correlating with intracellular ROS levels using probes like H2DCFDA .
Q. How is this compound experimentally validated for specificity toward HO-1 over related enzymes (e.g., HO-2)?
- Category : Specificity Validation
- Answer : Researchers employ competitive inhibition assays using recombinant HO-1 and HO-2 isoforms. For example, IC50 values are compared across isoforms (this compound shows selectivity with IC50 = 250 nM for HO-1 vs. >1 μM for HO-2). Parallel siRNA knockdown of HO-1 in cell models further confirms target specificity by observing restored ROS levels only in HO-1-deficient cells .
Q. What standard assays are used to quantify this compound's anti-inflammatory effects in vitro?
- Category : Experimental Design
- Answer : Key assays include:
- NO production : Measured via Griess reagent in LPS-stimulated macrophages.
- Cytokine profiling : ELISA for TNF-α, IL-6, and IL-1β in supernatants.
- ROS quantification : Flow cytometry with H2DCFDA or DHE staining.
Dose-response curves (0.1–10 μM) are recommended to establish potency, with IC50 values calculated using nonlinear regression .
Advanced Research Questions
Q. How can researchers address contradictions in reported IC50 values for this compound (e.g., 0.38 μM vs. 250 nM)?
- Category : Data Contradiction Analysis
- Answer : Discrepancies may arise from assay conditions (e.g., cell type, incubation time, heme availability). To resolve:
- Standardize protocols : Use identical cell lines (e.g., RAW 264.7 macrophages) and heme concentrations.
- Validate with orthogonal methods : Compare enzymatic inhibition (cell-free assays) with cellular ROS readouts.
- Control for batch variability : Source this compound from vendors with validated purity (>98%, per HPLC) .
Q. What experimental strategies optimize this compound dosing in vivo to balance efficacy and toxicity?
- Category : In Vivo Optimization
- Answer :
- Pharmacokinetics : Conduct bioavailability studies (IV vs. IP administration) to determine half-life and tissue distribution.
- Toxicity screens : Monitor liver enzymes (ALT/AST) and renal function in murine models.
- Dose titration : Start with 5–20 mg/kg in LPS-induced inflammation models, adjusting based on ROS suppression and histopathology (e.g., lung or liver sections) .
Q. How can this compound be integrated into studies investigating crosstalk between oxidative stress and ferroptosis?
- Category : Mechanistic Crosstalk
- Answer : Co-administer this compound with ferroptosis inducers (e.g., erastin) and assess:
- Lipid peroxidation : MDA assay or C11-BODIPY staining.
- GPX4 activity : Spectrophotometric kits.
- Synergy analysis : Calculate combination indices (CI) via CompuSyn software.
Controls should include HO-1 knockout models to isolate pathway-specific effects .
Q. What statistical approaches are recommended for analyzing time-dependent HO-1 inhibition and ROS dynamics?
- Category : Data Analysis
- Answer : Use longitudinal mixed-effects models to account for repeated measurements (e.g., ROS levels at 0, 6, 12, 24h post-treatment). Pair with Kaplan-Meier survival analysis in toxicity studies. For multivariate data (ROS, cytokines, gene expression), apply PCA or hierarchical clustering to identify correlated endpoints .
Methodological Best Practices
- Negative Controls : Include heme supplementation groups to confirm HO-1-dependent effects.
- Blinding : Randomize treatment groups and blind analysts during data collection to reduce bias.
- Reproducibility : Deposit raw data (e.g., flow cytometry .fcs files) in repositories like Figshare, adhering to FAIR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
